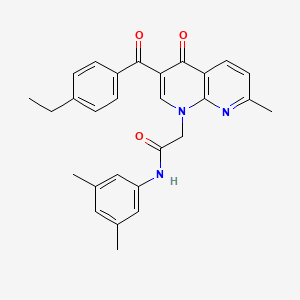

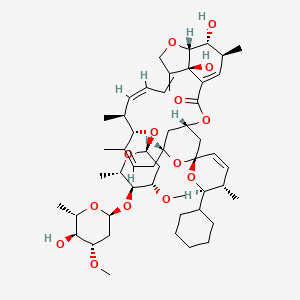

N-(3,5-二甲基苯基)-2-(3-(4-乙基苯甲酰)-7-甲基-4-氧代-1,8-萘啶-1(4H)-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions, starting from simpler molecules to achieve the desired chemical structure. A general approach might include condensation reactions, promoted by carbodiimide condensation catalysis, as seen in the synthesis of similar N-aryl derivatives (Yu et al., 2014). These processes are characterized by their ability to form specific bonds between carbon atoms in different functional groups, facilitating the construction of complex molecular architectures.

Molecular Structure Analysis

The molecular structure of naphthyridine derivatives can be elucidated using techniques such as X-ray crystallography, NMR, and IR spectroscopy. For instance, the crystal structure analysis of similar compounds provides insights into the arrangement of atoms and the geometry of molecules (霍静倩 et al., 2016). These analyses reveal the planarity, stereochemistry, and intramolecular interactions that contribute to the stability and reactivity of the molecules.

Chemical Reactions and Properties

Chemical reactions involving naphthyridine derivatives often include nucleophilic substitution and condensation reactions. The reactivity of these compounds can be attributed to the presence of electron-withdrawing or electron-donating substituents that influence the electronic distribution within the molecule. For example, the synthesis of acetamide derivatives demonstrates the reactivity of naphthyridine cores under various conditions, leading to the formation of compounds with potential biological activity (Ramalingam et al., 2019).

科学研究应用

制备和催化应用

螯合基团功能化催化剂的制备,包括与N-(3,5-二甲基苯基)-2-(3-(4-乙基苯甲酰)-7-甲基-4-氧代-1,8-萘啶-1(4H)-基)乙酰胺相关的衍生物,涉及从萘胺衍生物开始的一系列复杂反应。这些催化剂用于酮还原过程,突显了它们在有机合成中的重要性以及在制药和化工制造中的潜在应用。详细的合成途径涉及环化、溴化和与n-BuLi和DMF的反应,产生所需产物的高收率,然后用于制备特定还原反应的钌催化剂 (Facchetti et al., 2016)。

新颖合成途径和抗菌活性

对新颖衍生物的合成研究,如N-(5-芳基-1,3,4-噻二唑-2-基)-2-(3-氧代-1,2-苯并噻唑-2(3H)-基)乙酰胺,揭示了基于乙酰胺的化合物的多功能性。这些化合物通过异氰酸酯缩合催化合成,提供了一种快速便捷的方法,用于生产具有潜在生物活性的衍生物。通过红外、核磁共振和X射线衍射的结构确认强调了该方法在生成化合物以供进一步生物评估方面的效率 (Yu et al., 2014)。

抗癌和细胞毒活性

对苯并[b][1,6]萘啶的羧酰胺衍生物的评价表明,这些化合物作为强效细胞毒素对各种癌细胞系具有潜力,包括小鼠P388白血病、Lewis肺癌和人类Jurkat白血病。一些衍生物的IC50值小于10 nM,表明它们具有强烈的细胞毒性和作为抗癌剂的潜力。从吡喃喹啉二酮与初级胺合成这些衍生物及其随后的测试突显了结构修饰在增强生物活性方面的重要性 (Deady et al., 2003)。

荧光性能和DNA检测

合成1,4-二氢二苯并[b,h][1,6]萘啶及其N-甲基化以产生1,1-二甲基铵碘化物揭示了它们在检测DNA/RNA中的应用。这些化合物在与双链DNA相互作用时表现出增强的荧光强度,使它们能够在PAGE凝胶中用于DNA/RNA检测。这一特性使它们成为分子生物学和遗传研究中有价值的工具,为研究核酸相互作用和动态提供了一种新颖方法 (Okuma et al., 2017)。

属性

IUPAC Name |

N-(3,5-dimethylphenyl)-2-[3-(4-ethylbenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27N3O3/c1-5-20-7-9-21(10-8-20)26(33)24-15-31(28-23(27(24)34)11-6-19(4)29-28)16-25(32)30-22-13-17(2)12-18(3)14-22/h6-15H,5,16H2,1-4H3,(H,30,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSPLJOJXHHLFNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=CC(=N3)C)CC(=O)NC4=CC(=CC(=C4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,5-dimethylphenyl)-2-(3-(4-ethylbenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Cyclopropyl-3-[(4-fluorophenyl)methyl]-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione](/img/structure/B2496915.png)

![7-[(4-fluorobenzyl)amino]-2-(2-thienyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2496919.png)

![3-(cinnamylthio)-5-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2496924.png)

![8-(4-ethoxyphenyl)-2-(2-oxopropyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2496934.png)

![8-(3,5-dimethylphenyl)-3-ethyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2496935.png)

![N1-benzyl-N2-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide](/img/structure/B2496937.png)